molecular formula C18H13N3O3S B2410752 N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851977-99-6

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2410752
CAS No.: 851977-99-6
M. Wt: 351.38
InChI Key: CZAJZRGZNQGUHL-UHFFFAOYSA-N
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Description

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-5-4-8-14-15(10)19-18(25-14)21-20-16(22)12-9-11-6-2-3-7-13(11)24-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAJZRGZNQGUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution

Reacting 2 with 5 in the presence of a coupling agent such as EDCI/HOBt in dimethylformamide (DMF) at 25°C for 12–24 hours facilitates amide bond formation. This method mirrors the synthesis of COX-II inhibitors where benzothiazole amines are coupled with carboxylic acid derivatives.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (carbohydrazide:amine) to ensure complete conversion.
  • Yield : ~60–70% after recrystallization from ethanol.

Condensation via Aldehyde Intermediates

Alternatively, 2 may condense with 4-methyl-1,3-benzothiazole-2-carbaldehyde (6 ), though the aldehyde derivative of benzothiazole is less commonly reported. If accessible, refluxing 2 and 6 in ethanol with catalytic acetic acid could yield the hydrazone analog, which might require further reduction to the carbohydrazide.

Analytical Validation and Spectral Data

The target compound is characterized by:

  • $$ ^1H $$-NMR : Aromatic protons of the coumarin moiety (δ 6.8–8.1 ppm), benzothiazole methyl (δ 2.45 ppm, singlet), and NH protons (δ 9.2–9.5 ppm, broad).
  • IR : Stretches at 1680 cm$$^{-1}$$ (amide C=O) and 1590 cm$$^{-1}$$ (C=N of benzothiazole).
  • Mass Spectrometry : Molecular ion peak at m/z 367.3 (M$$^+$$).

Challenges and Optimization Strategies

  • Byproduct Mitigation : Excess hydrazine in Step 2 promotes malonohydrazide (4 ) formation. Stoichiometric control and rapid workup are essential.
  • Coupling Efficiency : Low solubility of 5 in polar solvents necessitates DMF or dimethyl sulfoxide (DMSO) as reaction media.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 65 ≥95 Direct, single-step coupling
Aldehyde Condensation 40 85 Avoids coupling reagents

Chemical Reactions Analysis

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 4-methylbenzothiazole with chromene derivatives in the presence of appropriate catalysts. The reaction conditions, including temperature and solvent choice, play a crucial role in the yield and purity of the final product.

Biological Activity

The biological activities of this compound have been explored through various in vitro and in vivo studies. Below are some key findings:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. For instance, it has shown significant activity against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values suggest potent efficacy comparable to established antimycobacterial agents .

Pathogen IC50 (μM) MIC (μM)
Mycobacterium tuberculosis7.7 ± 0.80.08
Staphylococcus aureus9.2 ± 1.50.09

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been reported to exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways involved in inflammation . This activity suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays indicated that it could induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

  • Anti-Tubercular Activity : A study highlighted the synthesis and evaluation of benzothiazole-based compounds, including this compound, which demonstrated promising anti-tubercular activity against resistant strains of M. tuberculosis .
  • Anticancer Activity : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models, showing significant reductions in tumor size when administered at therapeutic doses .

Q & A

Basic: What are the common synthetic routes for N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves condensation of 2-oxo-2H-chromene-3-carbohydrazide with a substituted benzothiazole derivative. Key steps include:

  • Reaction setup : Refluxing equimolar amounts of 2-oxo-2H-chromene-3-carbohydrazide and 4-methyl-1,3-benzothiazol-2-amine in ethanol with catalytic acetic acid for 5–6 hours .
  • Purification : Recrystallization from ethanol or methanol to isolate the product.
  • Characterization :
    • IR spectroscopy to confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups.
    • ¹H/¹³C NMR to verify aromatic protons, methyl groups, and coupling patterns.
    • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced: How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Yield optimization requires systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but may complicate purification .
  • Catalyst selection : Piperidine or acetic acid can accelerate condensation; their molar ratios (0.1–1.0 eq.) should be tested .
  • Temperature and time : Extended reflux (8–12 hours) at 80–100°C improves conversion but risks decomposition. Monitoring via TLC is critical.
  • Work-up : Chromatography (silica gel, ethyl acetate/hexane) may replace recrystallization for higher purity .

Basic: What spectroscopic techniques are essential for confirming the structure of this carbohydrazide derivative?

  • ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), methyl groups (δ 2.4–2.6 ppm), and hydrazide NH (δ 9.5–10.5 ppm) .
  • ¹³C NMR : Carbonyl signals (C=O at δ 160–180 ppm) and benzothiazole/thiazole carbons (δ 120–150 ppm) .
  • IR : Stretching vibrations for C=O (chromenone and hydrazide), C=N (benzothiazole), and N–H .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms hydrogen bonding patterns .

Advanced: How do structural modifications at specific positions influence biological activity?

  • Benzothiazole substitution : Electron-withdrawing groups (e.g., –Cl, –F) at the 4-position enhance antimicrobial activity by increasing electrophilicity .
  • Chromenone modifications : Methoxy or nitro groups at the 7-position of the chromene ring improve anti-inflammatory efficacy by modulating redox activity .
  • Hydrazide flexibility : Bulky substituents reduce conformational flexibility, potentially decreasing binding affinity to enzyme active sites .
  • Case study : Replacement of 4-methyl with 4-chloro in the benzothiazole ring increased antifungal activity by 40% in Candida albicans assays .

Advanced: What strategies address contradictory data on the compound’s biological efficacy across studies?

  • Assay standardization : Discrepancies in MIC (minimum inhibitory concentration) values may arise from variations in microbial strains, inoculum size, or growth media. Use CLSI/FDA guidelines for consistency .
  • Structural validation : Confirm batch-to-batch purity via HPLC (>95%) to rule out impurities affecting activity .
  • Comparative SAR analysis : Cross-reference activity data with structurally analogous compounds (e.g., N'-(4-chlorobenzo[d]thiazol-2-yl) derivatives) to identify trends .

Basic: What primary biological activities are reported, and what assays evaluate them?

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
  • Anti-inflammatory : Inhibition of COX-2 enzyme (ELISA) or carrageenan-induced paw edema in murine models .
  • Anticancer : MTT assay for cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) .

Advanced: How can molecular docking predict target interactions for this compound?

  • Target selection : Prioritize proteins like COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 4UYM) based on biological data .
  • Docking workflow :
    • Prepare ligand (optimize geometry at B3LYP/6-31G* level).
    • Grid generation around the active site (AutoDock Vina).
    • Analyze binding poses for hydrogen bonds (e.g., hydrazide NH with Glu346 in COX-2) and π-π stacking (benzothiazole with Phe518) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib for COX-2) .

Advanced: What challenges arise in crystallographic analysis, and how are they resolved?

  • Crystal growth : Poor solubility in common solvents necessitates vapor diffusion (e.g., methanol/water mixtures) .
  • Twinned data : Use SHELXD/SHELXE for structure solution and OLEX2 for refinement .
  • Disorder : Apply restraints to flexible groups (e.g., methyl rotors) during refinement .

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